

# Piclozotan: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Piclozotan*

Cat. No.: *B1677785*

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An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT<sub>1A</sub> Receptor Agonist

## Abstract

**Piclozotan**, also known as SUN N4057, is a potent and selective partial agonist for the serotonin 1A (5-HT<sub>1A</sub>) receptor.<sup>[1]</sup> It has demonstrated neuroprotective effects in preclinical studies, positioning it as a candidate for investigation in neurological disorders such as ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **piclozotan**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**Piclozotan** is a synthetic compound belonging to the 1,4-benzoxazepine class of molecules. Its chemical identity is well-defined by its IUPAC name, SMILES string, and InChI key, which provide an unambiguous representation of its molecular structure.

Table 1: Chemical Identification of **Piclozotan**

Identifier	Value	Reference
IUPAC Name	3-chloro-4-[4-(4-pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one	<a href="#">[2]</a>
SMILES	<chem>C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl</chem>	<a href="#">[2]</a>
InChI Key	URMTUEWUIGOJBW-UHFFFAOYSA-N	<a href="#">[2]</a>
Molecular Formula	C23H24ClN3O2	<a href="#">[2]</a>
Molecular Weight	409.9 g/mol	
CAS Number	182415-09-4	

Table 2: Physicochemical Properties of **Piclozotan**

Property	Value	Notes
XLogP3	3.6	Computed by XLogP3 3.0
Hydrogen Bond Donor Count	0	Computed
Hydrogen Bond Acceptor Count	5	Computed
Rotatable Bond Count	6	Computed
Exact Mass	409.1557047	Computed
Monoisotopic Mass	409.1557047	Computed

Note: Experimental data on physical properties such as melting point, boiling point, and aqueous solubility are not readily available in the public domain. The provided data is based on computational models.

## Pharmacological Profile

**Piclozotan** is characterized as a selective and potent partial agonist of the 5-HT1A receptor. Its pharmacological activity has been investigated in various in vitro and in vivo models.

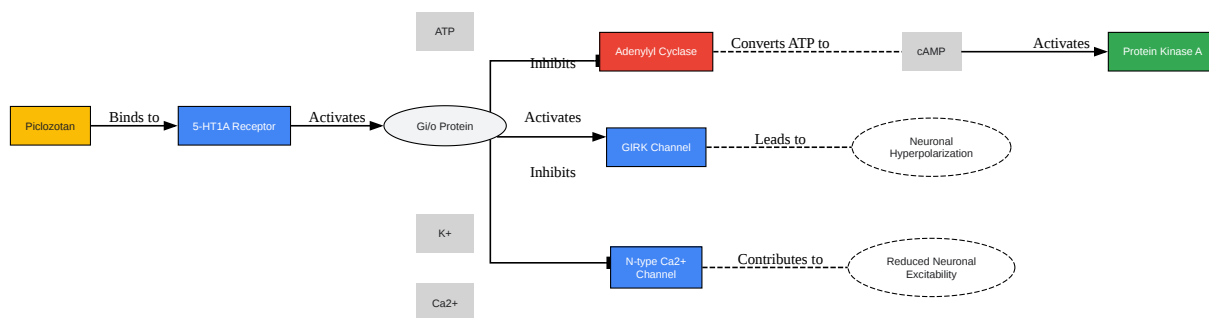
Table 3: Pharmacological Data for **Piclozotan**

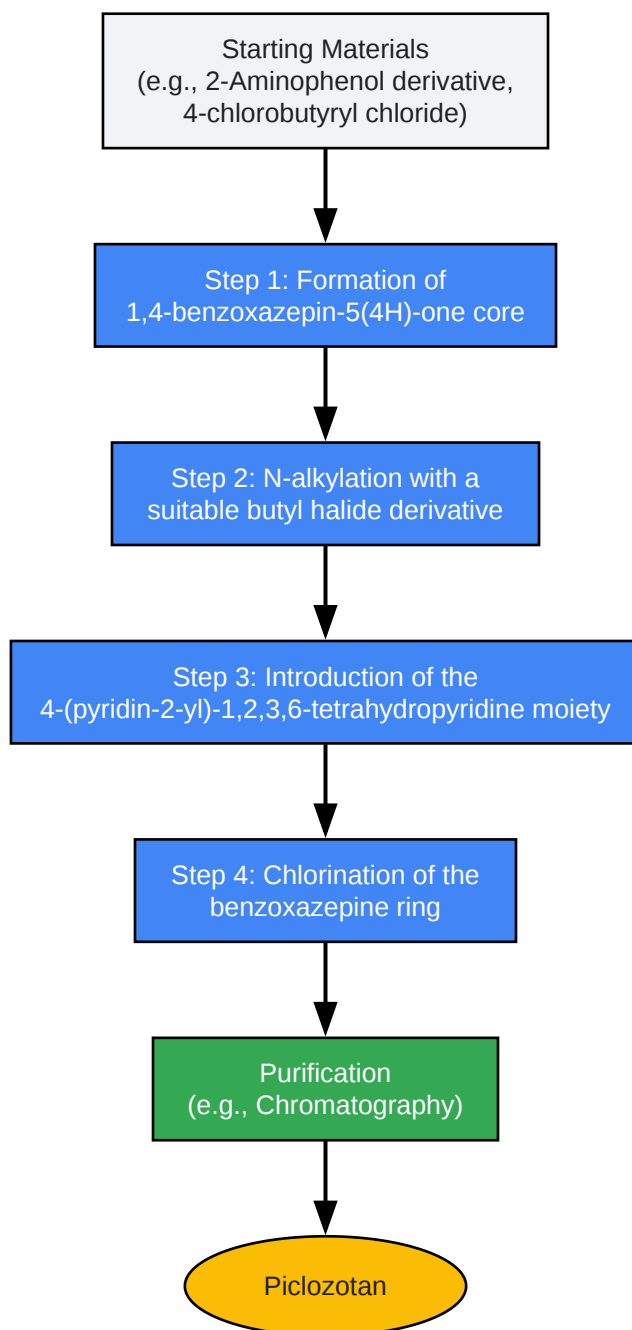
Parameter	Receptor	Value	Species	Assay Type	Reference
Ki	5-HT1A	0.89 nM	Rat (cortex)	Radioligand Binding ([3H]8-OH-DPAT)	
IC50	5-HT1A	>1000 nM	Rat (cortex)	Radioligand Binding ([3H]Ketanserin)	
IC50	$\alpha$ 1-adrenergic	>1000 nM	Rat (cortex)	Radioligand Binding ([3H]Prazosin)	
IC50	D2	>1000 nM	Rat (striatum)	Radioligand Binding ([3H]Spiperone)	

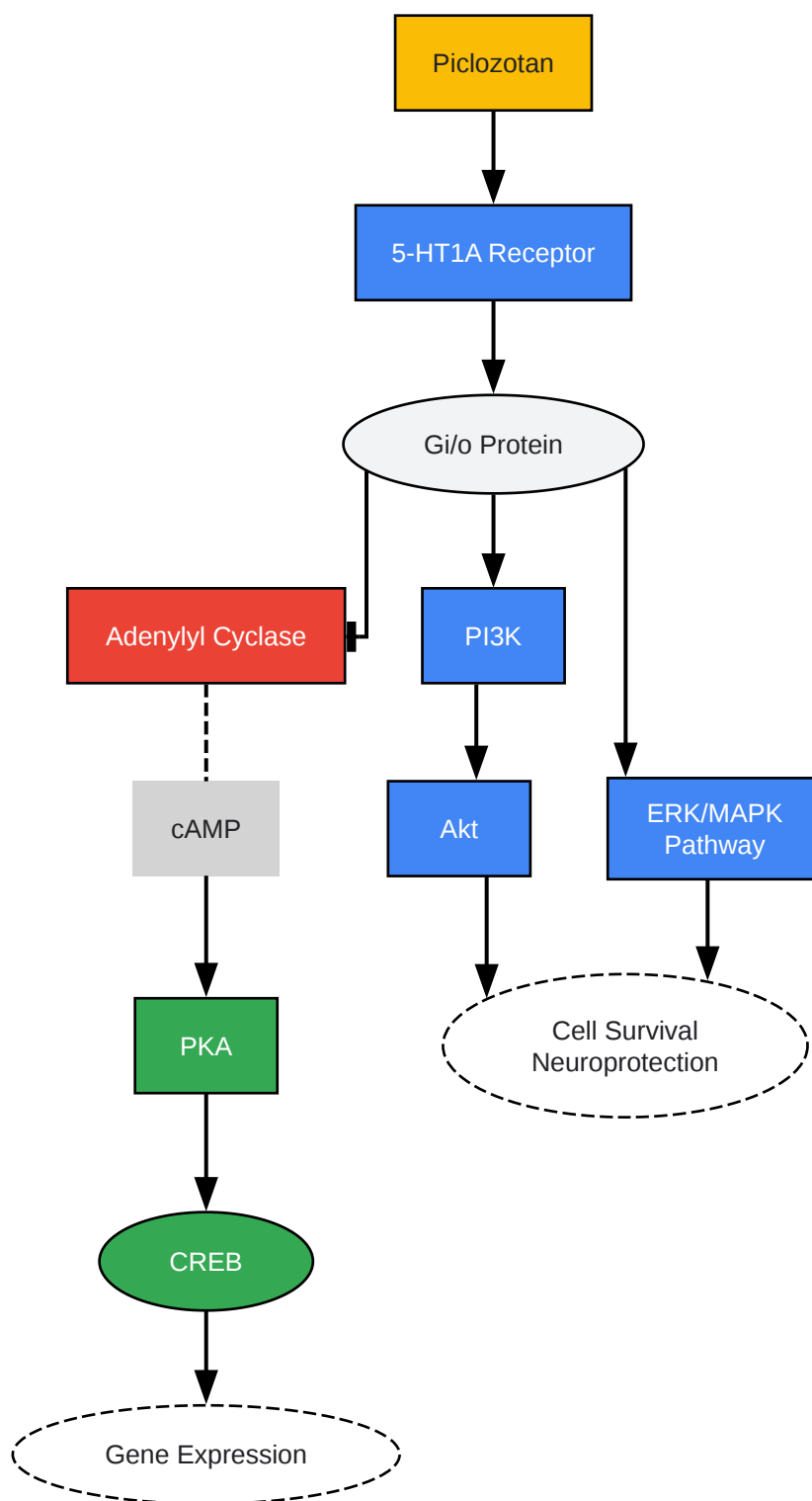
## Mechanism of Action

**Piclozotan** exerts its effects primarily through its interaction with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property can be advantageous in therapeutic applications, as it may provide a more modulated physiological response and a better side-effect profile. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of G-protein-coupled inwardly-

rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.







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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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